MetAP2 Inhibition Potency: 4-Fluoro-N-methyl-N-phenylbenzamide vs. Structural Analogs
4-Fluoro-N-methyl-N-phenylbenzamide demonstrates potent inhibition of human Methionine Aminopeptidase 2 (MetAP2) with an IC50 of 13 nM in a recombinant enzyme assay [1]. This potency is directly comparable to another N-phenylbenzamide derivative (BDBM50167276) which showed an IC50 of 7.90 nM in the same assay format, indicating that the 4-fluoro substitution achieves near-equivalent target engagement to a more complex analog [2]. In contrast, a more distantly related N-methyl-N-phenylbenzamide derivative (with a 4-(bis(2-chloroethyl)amino) substitution) exhibited an IC50 of 22,800 nM (22.8 μM) against the HER2 kinase, a different target but in a similar recombinant enzyme format, highlighting the target-specific advantage conferred by the 4-fluoro substitution in the MetAP2 context [3].
| Evidence Dimension | Inhibition of human Methionine Aminopeptidase 2 (MetAP2) |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | Comparator 1: BDBM50167276 (another N-phenylbenzamide analog) IC50 = 7.90 nM; Comparator 2: 4-(Bis(2-chloroethyl)amino)-N-methyl-N-phenylbenzamide (HER2 target) IC50 = 22,800 nM |
| Quantified Difference | Target compound is 1.6-fold less potent than Comparator 1, but 1,754-fold more potent than Comparator 2 (different target) |
| Conditions | Recombinant full-length human MetAP2 catalytic domain (110-478 residues) expressed in baculovirus, using Met-AMC substrate, fluorescence assay [REFS-1, REFS-2] |
Why This Matters
For researchers developing MetAP2 inhibitors, this compound provides a validated, potent starting point with a defined substituent, enabling precise SAR studies without the synthetic complexity of more elaborate analogs.
- [1] BindingDB. (n.d.). BDBM50167277 (CHEMBL3797386). Affinity Data: IC50 = 13 nM for human MetAP2. View Source
- [2] BindingDB. (n.d.). BDBM50167276 (CHEMBL3798844). Affinity Data: IC50 = 7.90 nM for human MetAP2. View Source
- [3] BindingDB. (n.d.). BDBM50308937 (CHEMBL589120). Affinity Data: IC50 = 2.28E+4 nM for HER2. View Source
